(3R,3AS,6aR)-3-isopropylhexahydro-1H-cyclopenta[c]furan-1-one
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Overview
Description
(3R,3AS,6aR)-3-isopropylhexahydro-1H-cyclopenta[c]furan-1-one is a complex organic compound characterized by its unique cyclopentafuran structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,3AS,6aR)-3-isopropylhexahydro-1H-cyclopenta[c]furan-1-one typically involves multiple steps, starting from simpler organic molecules. The process may include cyclization reactions, where a linear precursor is transformed into the cyclic structure of the target compound. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(3R,3AS,6aR)-3-isopropylhexahydro-1H-cyclopenta[c]furan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (3R,3AS,6aR)-3-isopropylhexahydro-1H-cyclopenta[c]furan-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activity. Researchers might investigate its interactions with various enzymes or receptors to understand its effects on biological systems.
Medicine
In medicine, this compound could be explored for its potential therapeutic properties. This might include its use as a lead compound in drug discovery efforts aimed at treating specific diseases.
Industry
In industrial applications, this compound could be used in the production of specialty chemicals or materials. Its unique properties might make it suitable for use in coatings, adhesives, or other advanced materials.
Mechanism of Action
The mechanism of action of (3R,3AS,6aR)-3-isopropylhexahydro-1H-cyclopenta[c]furan-1-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that mediate its effects. The pathways involved in its action might include signal transduction pathways, metabolic pathways, or other cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (3R,3AS,6aR)-3-isopropylhexahydro-1H-cyclopenta[c]furan-1-one include other cyclopentafuran derivatives and related cyclic compounds. Examples might include:
- Cyclopentafuran
- Hexahydrocyclopentafuran
- Isopropylcyclopentafuran
Uniqueness
What sets this compound apart from these similar compounds is its specific stereochemistry and functional groups. These features confer unique chemical and physical properties, making it particularly valuable for certain applications.
Properties
Molecular Formula |
C10H16O2 |
---|---|
Molecular Weight |
168.23 g/mol |
IUPAC Name |
(1R,3aR,6aS)-1-propan-2-yl-1,3a,4,5,6,6a-hexahydrocyclopenta[c]furan-3-one |
InChI |
InChI=1S/C10H16O2/c1-6(2)9-7-4-3-5-8(7)10(11)12-9/h6-9H,3-5H2,1-2H3/t7-,8+,9+/m0/s1 |
InChI Key |
HKCMABHNZSWTET-DJLDLDEBSA-N |
Isomeric SMILES |
CC(C)[C@@H]1[C@H]2CCC[C@H]2C(=O)O1 |
Canonical SMILES |
CC(C)C1C2CCCC2C(=O)O1 |
Origin of Product |
United States |
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